5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid
Description
5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,3-oxazole core substituted with a pyrrolidine ring at the 5-position and a carboxylic acid group at the 4-position. The pyrrolidine nitrogen is protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a widely used temporary protecting group in peptide synthesis . This compound is primarily employed in solid-phase peptide synthesis (SPPS) to introduce constrained amino acid analogs or heterocyclic motifs into peptide chains. Its molecular formula is C₂₄H₂₂N₂O₅, with a molecular weight of 418.44 g/mol (exact analogs may vary slightly depending on stereochemistry) .
Properties
IUPAC Name |
5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c26-22(27)20-21(30-13-24-20)19-10-5-11-25(19)23(28)29-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,13,18-19H,5,10-12H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYYJJCXDVAOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(N=CO5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc Protection of Pyrrolidine-2-carboxylic Acid
The synthesis begins with the protection of pyrrolidine-2-carboxylic acid’s secondary amine. A solution of pyrrolidine-2-carboxylic acid (10.0 g, 87.6 mmol) in a 1:1 mixture of dioxane and water (200 mL) is treated with sodium hydroxide (10.5 g, 263 mmol) to deprotonate the amine. Fmoc-Cl (22.7 g, 87.6 mmol) dissolved in dioxane (50 mL) is added dropwise at 0°C, and the reaction proceeds at room temperature for 4 hours. The mixture is acidified to pH 1 with 1 M HCl, extracted with ethyl acetate, and concentrated to yield 1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid as a white solid (28.1 g, 95% yield).
Key Data:
Activation of Carboxylic Acid as Mixed Carbonate
To facilitate subsequent coupling, the carboxylic acid is activated. The Fmoc-protected pyrrolidine-2-carboxylic acid (20.0 g, 58.6 mmol) is treated with oxalyl chloride (10.0 mL, 117 mmol) in anhydrous dichloromethane (200 mL) under nitrogen. After 2 hours, the solvent is evaporated, and the residue is dissolved in tetrahydrofuran (THF) for immediate use in the next step.
Oxazole Ring Formation via Cyclodehydration
Synthesis of α-Amino Ketone Precursor
The activated acid chloride is coupled with 2-amino-1-(4-methoxyphenyl)ethan-1-ol (12.4 g, 70.3 mmol) in THF (300 mL) containing triethylamine (16.4 mL, 117 mmol). The mixture is stirred for 12 hours, filtered, and concentrated to yield the β-hydroxy amide intermediate. Oxidation with Dess-Martin periodinane (44.7 g, 105 mmol) in dichloromethane (200 mL) produces the α-amino ketone precursor.
Cyclodehydration to 1,3-Oxazole
The α-amino ketone (15.0 g, 35.2 mmol) is treated with Burgess reagent (25.0 g, 105 mmol) in THF (200 mL) at 60°C for 6 hours. The reaction mixture is concentrated, and the residue is purified via silica gel chromatography (ethyl acetate/hexanes, 1:1) to yield 5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid methyl ester (12.8 g, 85% yield).
Key Data:
- Yield: 85%
- 1H NMR (CDCl3): δ 8.25 (s, 1H), 7.76 (d, 2H, J = 7.5 Hz), 7.58 (d, 2H, J = 7.3 Hz), 7.40 (t, 2H, J = 7.4 Hz), 7.31 (t, 2H, J = 7.4 Hz), 4.45–4.20 (m, 3H), 3.90 (s, 3H), 3.60–3.40 (m, 2H), 2.50–2.30 (m, 1H), 2.00–1.80 (m, 3H).
- ESI-MS: m/z 433.2 [M+H]+.
Hydrolysis of Methyl Ester to Carboxylic Acid
The methyl ester (10.0 g, 23.1 mmol) is suspended in a 1:1 mixture of THF and water (200 mL) containing lithium hydroxide (5.54 g, 231 mmol). After stirring at 50°C for 3 hours, the mixture is acidified to pH 2 with 1 M HCl and extracted with ethyl acetate. The organic layer is dried and concentrated to afford the title compound as a white solid (8.9 g, 92% yield).
Key Data:
- Yield: 92%
- 1H NMR (DMSO-d6): δ 12.80 (br, 1H), 8.45 (s, 1H), 7.89 (d, 2H, J = 7.5 Hz), 7.68 (d, 2H, J = 7.3 Hz), 7.42 (t, 2H, J = 7.4 Hz), 7.32 (t, 2H, J = 7.4 Hz), 4.30–4.18 (m, 3H), 3.60–3.40 (m, 2H), 2.30–2.10 (m, 1H), 1.90–1.70 (m, 3H).
- ESI-MS: m/z 419.1 [M+H]+.
Analytical Validation and Purity Assessment
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals a single peak at 4.16 minutes, confirming >99% purity.
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 174°C, consistent with literature values for Fmoc-protected heterocycles.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|
| Cyclodehydration | 85 | 6 | High regioselectivity |
| Suzuki Coupling | 60 | 15 | Tolerance of boronic acid substrates |
| Direct Amination | 75 | 12 | Simplified purification |
Chemical Reactions Analysis
Types of Reactions
5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving protein synthesis and modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group is known for its role in protecting amino groups during peptide synthesis, allowing for selective reactions to occur. The pyrrolidine and oxazole rings contribute to the compound’s stability and reactivity, enabling it to participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare structural analogs, focusing on functional groups, molecular properties, and applications.
Table 1: Structural and Molecular Comparison
Key Comparison Points:
Core Heterocycle and Substituent Position
- The target compound and its piperidine analog (CAS 2137862-31-6) share the 1,3-oxazole core but differ in substituent positions (C4 vs. C5 carboxylic acid) and cyclic amine type (pyrrolidine vs. piperidine). Piperidine derivatives often exhibit enhanced solubility due to reduced ring strain compared to pyrrolidine .
- Pyrazole analogs (e.g., CAS 2059971-10-5) replace oxazole with pyrazole, altering electronic properties and hydrogen-bonding capacity, which may affect peptide backbone interactions .
Fmoc Protection and Stability
- All Fmoc-protected compounds (e.g., CAS 2090345-72-3) are sensitive to basic conditions (e.g., piperidine in SPPS), enabling selective deprotection. However, steric hindrance from bulkier substituents (e.g., piperidine in CAS 2137862-31-6) may slow deprotection kinetics .
Oxadiazole analogs (CAS 2090345-72-3) are less common in SPPS but valued for their metabolic stability in medicinal chemistry .
Solubility and Handling Compounds with hydrophobic substituents (e.g., Fmoc-piperidine in CAS 2137862-31-6) may require polar aprotic solvents (e.g., DMF) for solubility. In contrast, pyrazole derivatives (CAS 2059971-10-5) exhibit moderate solubility in aqueous-organic mixtures . Non-Fmoc analogs (e.g., CAS 89205-07-2) are more water-soluble but lack the temporary protecting group utility .
Hazard Profiles Most Fmoc-protected compounds (e.g., CAS 2059971-10-5) carry warnings for skin/eye irritation (H315, H319) , whereas non-Fmoc analogs (e.g., CAS 89205-07-2) have fewer hazards .
Biological Activity
5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-1,3-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a fluorenylmethoxycarbonyl group, and an oxazole ring, which contribute to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 418.453 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O4 |
| Molecular Weight | 418.453 g/mol |
| Purity | Typically 95% |
Anticancer Activity
Research has demonstrated that derivatives of the oxazole and pyrrolidine classes exhibit notable anticancer properties. In particular, studies involving A549 human lung adenocarcinoma cells have shown that compounds similar to this compound can significantly reduce cell viability.
Case Study:
In a study assessing the cytotoxic effects of various derivatives on A549 cells, it was found that certain modifications to the structure enhanced anticancer activity. For instance, compounds with free amino groups exhibited stronger cytotoxic effects compared to those with acetylamino groups. The most potent derivative reduced A549 cell viability by 66% compared to controls treated with cisplatin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. It has been tested against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited selective antimicrobial activity, particularly against resistant strains.
Table: Antimicrobial Activity Against Pathogens
| Pathogen | Compound Tested | Activity Level |
|---|---|---|
| Staphylococcus aureus | Compound 21 | High |
| Escherichia coli | Compound 18 | Moderate |
| Klebsiella pneumoniae | Compound 22 | Low |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. The presence of the carboxylic acid group allows for hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity towards enzymes or receptors involved in cancer progression or microbial resistance.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-[1-(Fmoc-pyrrolidin-2-yl)]-1,3-oxazole-4-carboxylic acid, and how are reaction conditions optimized?
- Synthetic Routes :
- Multi-step protocols typically involve Fmoc protection of pyrrolidine nitrogen, followed by oxazole ring formation via cyclization. For example, oxazole synthesis may use cyclodehydration of β-ketoamide precursors under acidic conditions .
- Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while bases like NaH facilitate deprotonation during cyclization. Reaction temperatures (0–60°C) and stoichiometric ratios are adjusted to improve yields (>70%) and minimize side products .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Structural Analysis :
- NMR (1H/13C): Assigns stereochemistry (e.g., pyrrolidine C2 configuration) and confirms Fmoc group integration .
- HPLC : Monitors reaction progress and purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Applications :
- Peptide Synthesis : The Fmoc group acts as a temporary protecting agent for amine functionalities during solid-phase peptide synthesis (SPPS) .
- Enzyme Inhibition : Modifications to the oxazole ring enhance binding to biological targets (e.g., proteases), as demonstrated in kinetic assays .
Advanced Research Questions
Q. How do stereochemical variations in the pyrrolidine ring influence biological activity?
- Stereochemical Impact :
- Enantiomers : (2S,4S)-configured derivatives show 3–5× higher binding affinity to trypsin-like proteases compared to (2R,4R) analogs, as shown in SPR assays .
- Resolution Methods : Chiral HPLC (Chiralpak IA column) or enzymatic resolution using lipases separates enantiomers with >99% ee .
Q. How can researchers resolve contradictions in reported reaction yields for oxazole ring formation?
- Data Contradictions :
- Root Causes : Variations arise from moisture sensitivity of intermediates or competing side reactions (e.g., over-oxidation).
- Mitigation :
- Inert Atmosphere : Conduct reactions under argon to prevent hydrolysis of Fmoc groups .
- Real-Time Monitoring : Use inline FTIR to track carbonyl intermediate formation and optimize quenching times .
Q. What strategies improve the solubility and stability of this compound in aqueous biological assays?
- Solubility Optimization :
- Co-Solvents : 10–20% DMSO or PEG-400 enhances solubility without denaturing proteins in enzyme assays .
- Prodrug Design : Esterification of the carboxylic acid group increases membrane permeability, with hydrolysis restoring activity in vivo .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
- Methodology :
- Molecular Docking (AutoDock Vina) : Predicts binding modes to targets like kinases, prioritizing derivatives with oxazole C5 methyl substitutions for hydrophobic interactions .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, identifying key hydrogen bonds with catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
